molecular formula C16H17NO2 B268644 N-(3-propoxyphenyl)benzamide

N-(3-propoxyphenyl)benzamide

Cat. No.: B268644
M. Wt: 255.31 g/mol
InChI Key: NRKYDRRNCNLYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Propoxyphenyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to an aniline moiety substituted with a propoxy chain at the meta position. Benzamides are widely studied for applications in medicinal chemistry (e.g., enzyme inhibition, anticancer activity) and materials science (e.g., ligand design for catalysis) .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(3-propoxyphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-2-11-19-15-10-6-9-14(12-15)17-16(18)13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,17,18)

InChI Key

NRKYDRRNCNLYGI-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key benzamide derivatives and their distinguishing features:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference Evidence
N-(3-Propoxyphenyl)benzamide -OCH2CH2CH3 at meta position ~255.3 (estimated) Moderate lipophilicity; potential CNS activity (inferred from analogues)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -CH3 at benzoyl; N,O-bidentate group Metal-catalyzed C–H functionalization
N-{[(4-Nitrophenyl)amino]methyl}benzamide -NO2 at para position Pro-drug design; reactive nitro group
N-(4-Aminobutyl)-N-(3-aminopropyl)benzamide Dual aminoalkyl chains 249.36 Enhanced solubility; DNA-binding potential
N-(3-Trifluoromethylbenzyl)benzamide -CF3 at meta position 279.26 Electron-withdrawing effects; antimicrobial
2-Hydroxy-N-(3-trifluoromethylphenyl)-benzamide -OH and -CF3 groups Antioxidant and antifungal activity
MS-275 (N-(2-Aminophenyl)-4-[...]benzamide) HDAC-inhibiting pharmacophore ~456.5 Epigenetic regulation; brain-selective action

Physicochemical Properties

  • Solubility and Lipophilicity: Aminoalkyl-substituted benzamides () exhibit higher aqueous solubility (logP ~1.5) compared to propoxy derivatives (estimated logP ~3.2) due to polar amine groups . Trifluoromethyl groups () increase metabolic stability but reduce solubility .
  • Electronic Effects :

    • Electron-donating propoxy groups may stabilize intermediates in electrophilic substitution reactions, whereas nitro () or trifluoromethyl groups () direct reactivity ortho/para due to electron withdrawal .

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